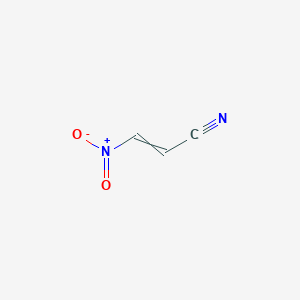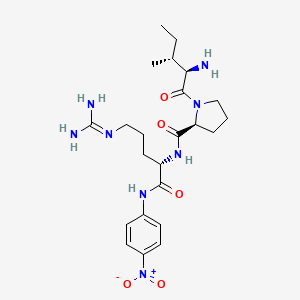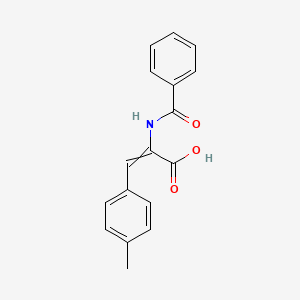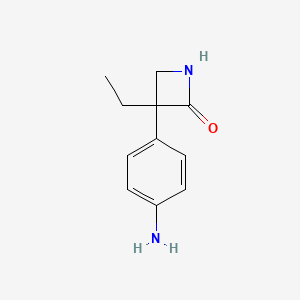
3-(p-Aminophenyl)-3-ethyl-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Aminophenyl)-3-ethyl-2-azetidinone is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an aminophenyl group attached to the azetidinone ring, making it a significant molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Aminophenyl)-3-ethyl-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-aminophenylacetic acid with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azetidinone ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Aminophenyl)-3-ethyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-(p-Aminophenyl)-3-ethyl-2-azetidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(p-Aminophenyl)-3-ethyl-2-azetidinone involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The azetidinone ring may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(p-Hydroxyphenyl)-3-ethyl-2-azetidinone: Similar structure but with a hydroxy group instead of an amino group.
3-(p-Methoxyphenyl)-3-ethyl-2-azetidinone: Contains a methoxy group in place of the amino group.
3-(p-Nitrophenyl)-3-ethyl-2-azetidinone: Features a nitro group instead of an amino group.
Uniqueness
3-(p-Aminophenyl)-3-ethyl-2-azetidinone is unique due to the presence of the aminophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs with different substituents.
Propriétés
Numéro CAS |
73855-94-4 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-(4-aminophenyl)-3-ethylazetidin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-11(7-13-10(11)14)8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3,(H,13,14) |
Clé InChI |
BPBLZEBMRIKMPJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNC1=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
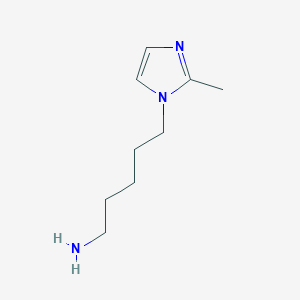


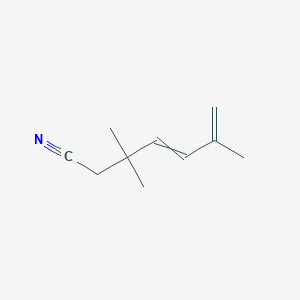
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
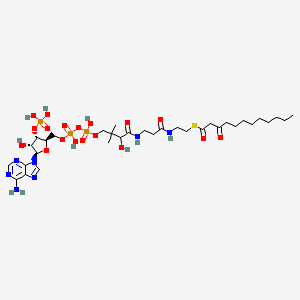

![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
